(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide
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Overview
Description
(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is an organic compound with the molecular formula C10H17NO3These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Preparation Methods
The synthesis of (S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide involves several steps. One common synthetic route includes the reaction of hexanoic acid with oxotetrahydrofuran under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. These methods are optimized for large-scale production and often include purification steps like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxo groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, the compound may activate or inhibit certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide can be compared with other similar compounds, such as:
N-(2-Oxotetrahydrofuran-3-yl)octanamide: This compound has a longer carbon chain and different physicochemical properties.
3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide: This compound has a more complex structure and may exhibit different biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
6-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-6-3-1-2-4-9(13)11-8-5-7-15-10(8)14/h6,8H,1-5,7H2,(H,11,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIYYMIFEXCABZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)CCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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